2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
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Description
The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is a type of heterocyclic compound . Heterocyclic compounds are of significant interest in medicinal chemistry due to their biological and pharmacological properties . The thiazolo[3,2-b][1,2,4]triazole scaffold is found in many compounds of pharmacological importance .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as thiazolo[3,2-b][1,2,4]triazole-6-ones have been synthesized using three-component and three-stage synthetic protocols .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray structure analysis and FTIR spectra . These studies often focus on the tautomerism of the molecule .Future Directions
While specific future directions for this compound are not available, the field of heterocyclic chemistry, which includes compounds like this, continues to be an important area of research. The synthesis of heterocyclic systems consisting of high nitrogen has been rising over the past decade due to their usefulness in different applications such as propellants, explosives, pyrotechnics, and especially chemotherapy .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-19-11-4-3-9(7-12(11)20-2)13-16-14-18(17-13)10(5-6-15)8-21-14/h3-4,7-8H,5-6,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFZFAYVDSHFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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